molecular formula C21H22N2O2 B11339872 4-(pentyloxy)-N-(quinolin-8-yl)benzamide

4-(pentyloxy)-N-(quinolin-8-yl)benzamide

Cat. No.: B11339872
M. Wt: 334.4 g/mol
InChI Key: PCXCIUGPZKRCBZ-UHFFFAOYSA-N
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Description

4-(pentyloxy)-N-(quinolin-8-yl)benzamide is an organic compound that features a benzamide core substituted with a pentyloxy group and a quinolin-8-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)-N-(quinolin-8-yl)benzamide typically involves the following steps:

    Formation of the pentyloxybenzoyl chloride: This is achieved by reacting pentyloxybenzoic acid with thionyl chloride under reflux conditions.

    Coupling with quinolin-8-amine: The pentyloxybenzoyl chloride is then reacted with quinolin-8-amine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(pentyloxy)-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-(pentyloxy)-N-(quinolin-8-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

    Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide group can also contribute to binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(methoxy)-N-(quinolin-8-yl)benzamide: This compound has a methoxy group instead of a pentyloxy group.

    4-chloro-N-(quinolin-8-yl)benzamide: This compound has a chloro group instead of a pentyloxy group.

Uniqueness

4-(pentyloxy)-N-(quinolin-8-yl)benzamide is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and overall biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-pentoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C21H22N2O2/c1-2-3-4-15-25-18-12-10-17(11-13-18)21(24)23-19-9-5-7-16-8-6-14-22-20(16)19/h5-14H,2-4,15H2,1H3,(H,23,24)

InChI Key

PCXCIUGPZKRCBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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